molecular formula C22H15F3N2O2S2 B2958031 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 478049-99-9

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2958031
CAS No.: 478049-99-9
M. Wt: 460.49
InChI Key: NAHJLJJUWYQBFG-JLHYYAGUSA-N
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Description

N-[4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is linked via an ethenyl bridge to a phenyl ring substituted with a 3-(trifluoromethyl)benzenesulfonamide group. The presence of the sulfonamide moiety and the trifluoromethyl group is strategically intended to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a compelling candidate for structure-activity relationship (SAR) studies. The primary research application of this compound is as a chemical intermediate or a potential pharmacophore in drug discovery projects. Benzothiazole derivatives have been extensively investigated and demonstrated significant antifungal activity in vitro, with some analogs showing efficacy comparable to standard drugs like fluconazole against pathogens such as Candida albicans . This suggests its value in developing new antimicrobial agents. Furthermore, the benzothiazole nucleus is a common feature in compounds studied for various other therapeutic areas. Researchers can utilize this specific chemical to explore its mechanism of action, which may involve enzyme inhibition pathways similar to other azole-based antifungals that target fungal ergosterol synthesis , or other targeted protein interactions. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2S2/c23-22(24,25)16-4-3-5-18(14-16)31(28,29)27-17-11-8-15(9-12-17)10-13-21-26-19-6-1-2-7-20(19)30-21/h1-14,27H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHJLJJUWYQBFG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The next step involves the formation of the ethenyl linkage, which can be accomplished via a Wittig reaction or a Heck coupling reaction. Finally, the trifluoromethylbenzenesulfonamide group is introduced through a sulfonamide formation reaction, typically using trifluoromethylbenzenesulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide can undergo a variety of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alkane derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential as an anticancer agent, given the bioactivity of benzothiazole derivatives.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to anticancer effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazole Derivatives

Substituted 2-Aryl Benzothiazoles ()

A study on 2-aryl benzothiazole derivatives (Table 1 in ) highlights compounds with varying substituents on the benzothiazole core. Key comparisons include:

  • 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c): Structure: A fluorine atom at the ortho position and a trifluoromethyl group at the meta position on the phenyl ring. Activity: Exhibited moderate antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 6.25 µg/mL) . Comparison: Unlike the target compound, 3c lacks the sulfonamide group and ethenyl linker.
  • 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) :

    • Structure : A 4-chlorobenzoyl substituent on the phenyl ring.
    • Activity : Showed weak antitubercular activity (MIC = 25 µg/mL) .
    • Comparison : The absence of a sulfonamide group and the presence of a chlorobenzoyl group suggest reduced electron-withdrawing effects compared to the target compound.
Trifluoromethylbenzothiazole Acetamides ()

European Patent Application EP3 348 550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives, including:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Structure: A phenylacetamide group attached to the benzothiazole core.

Sulfonamide-Containing Analogues ()

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
  • Structure : A methyl-substituted benzothiazole linked to a triazole-sulfanyl acetamide group.
  • Comparison : The triazole-sulfanyl group introduces additional heterocyclic interactions, but the absence of a trifluoromethyl group and ethenyl bridge limits direct structural overlap with the target compound .
N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide ()
  • Structure: Features a benzothiazole core with cyano, phenoxy, and trifluoromethylphenylacetyl groups.
  • Molecular Weight : 554.515 g/mol.

Key Structural and Pharmacological Differences

Feature Target Compound 3c () EP3 348 550A1 Derivatives () Compound
Core Structure Benzothiazole + ethenyl + sulfonamide Benzothiazole + substituted phenyl Benzothiazole + acetamide Benzothiazole + phenoxy + acetyl
Substituents 3-(Trifluoromethyl)benzenesulfonamide 2-Fluoro-3-(trifluoromethyl)phenyl Phenylacetamide Cyano + trifluoromethylphenyl
Linker Ethenyl Direct attachment Amide Phenoxy
Reported Activity Not specified in evidence Antitubercular (MIC = 6.25 µg/mL) Not specified Not specified

Research Implications

  • Sulfonamide vs. Acetamide : The sulfonamide group in the target compound may enhance hydrogen-bonding interactions with enzymes like carbonic anhydrases or tyrosine kinases compared to acetamide derivatives .
  • Trifluoromethyl Group : Positioned on the benzenesulfonamide moiety, it may enhance lipophilicity and metabolic stability compared to trifluoromethyl groups on phenyl rings .

Biological Activity

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H15F3N2O2S
  • Molecular Weight : 424.44 g/mol
  • CAS Number : 478049-97-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its ability to interfere with critical cellular pathways, which can lead to various pharmacological effects:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism.
  • Anti-inflammatory Effects : It may also modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation markers

Case Studies

  • Anticancer Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. This effect was linked to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth with Minimum Inhibitory Concentrations (MICs) ranging from 5 µg/mL to 20 µg/mL depending on the bacterial strain.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What advanced data management tools are critical for handling large datasets in multi-parametric studies?

  • Methodological Answer : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to integrate spectral data, reaction databases, and computational outputs. Blockchain-based lab notebooks (e.g., SciNote) ensure data integrity and reproducibility. Machine learning algorithms (e.g., random forests) can identify hidden correlations in heterogeneous datasets .

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